![molecular formula C15H25N3O B3014054 2-[4-(2-甲氧基苯基)哌嗪基]-2-甲基丙胺 CAS No. 879644-22-1](/img/structure/B3014054.png)

2-[4-(2-甲氧基苯基)哌嗪基]-2-甲基丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

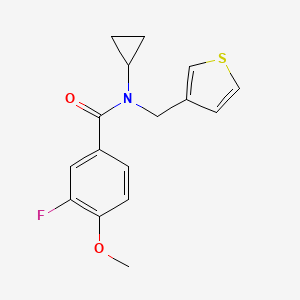

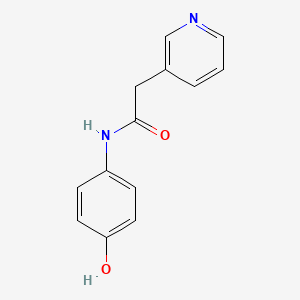

The compound "2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine" is a derivative of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives are of significant interest in medicinal chemistry due to their potential as ligands for various receptors. The methoxyphenyl group attached to the piperazine ring suggests that the compound may have affinity for certain receptors, such as the 5-HT1A serotonin receptor, and could exhibit specific biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various substituents to the piperazine core to modulate the compound's affinity and selectivity for its target receptors. For instance, the introduction of a terminal heteroaryl or cycloalkyl amide fragment has been shown to enhance the affinity for the 5-HT1A receptor, with the optimal chain length being four carbons when the amide fragment is a heteroaryl group . Similarly, the synthesis of analogues with reduced alpha 1-adrenergic affinity has been achieved by replacing the phthalimide moiety with alkyl amides, leading to improved selectivity and affinity for the 5-HT1A receptor .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity. The electronic distribution within the amide region influences the affinity in heteroaryl derivatives, and the lipophilicity of the cycloalkyl derivatives can be increased by annelation and/or saturation, which in turn increases their affinity for the 5-HT1A sites . The crystal structure of related compounds has been studied, revealing the importance of the dihedral angles between different rings in the molecule and how these structural features affect the compound's interactions with its target receptors .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to form new compounds with potential pharmacological activities. For example, the Mannich reaction has been used to synthesize novel derivatives with antidepressant and antianxiety activities . The cyclocondensation reaction is another method used to create new piperazine derivatives, such as the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxy group can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The crystal structure studies provide insights into the intermolecular interactions that stabilize the compound and can influence its solubility and bioavailability .

科学研究应用

1. 受体亲和力和荧光特性

Lacivita 等人 (2009) 的一项研究合成了具有荧光特性的 2-[4-(2-甲氧基苯基)哌嗪基]-2-甲基丙胺的衍生物。这些化合物对 5-HT1A 受体(一种血清素受体)表现出高亲和力,并显示出使用荧光显微镜使这些受体在细胞中可视化的潜力。这突出了其在神经科学研究中的应用,特别是在研究血清素受体 (Lacivita 等人,2009) 中的应用。

2. 用于成像研究的配体合成

Garcia 等人 (2005) 合成了该化合物的 2-巯基咪唑衍生物,用碳-11 有效标记用于正电子发射断层扫描 (PET) 成像。这些放射性配体对 5-HT1A 受体表现出高亲和力,使其适用于与血清素神经传递相关的成像研究 (Garcia 等人,2005)。

3. 合成用于潜在治疗剂

在治疗研究领域,Guo 等人 (2006) 报道了高效合成 2-[4-(2-甲氧基苯基)哌嗪基]-2-甲基丙胺的衍生物作为有效的 PPARpan 激动剂。该化合物可能对开发调节 PPAR 受体的疾病的治疗方法产生影响 (Guo 等人,2006)。

4. 曼尼希碱的生物活性

Gul 等人 (2019) 合成了该化合物的曼尼希碱,评估了它们的细胞毒性、抗癌和碳酸酐酶抑制作用。该研究表明这些衍生物是进一步设计和评价药物化学的潜在先导 (Gul 等人,2019)。

5. 血清素受体的成像

Shimoda 等人 (2013) 研究了该化合物的衍生物,用于使用 PET 对大脑中的血清素 5-HT7 受体进行成像。尽管在大脑中的吸收适中,但建议进一步开发具有更高亲和力和稳定性的配体 (Shimoda 等人,2013)。

作用机制

Target of Action

The primary target of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine interacts with its target, the α1-AR, as an antagonist . It binds to these receptors, preventing the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine from activating them .

Biochemical Pathways

The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine’s action primarily involve the inhibition of α1-ARs. This inhibition can potentially alter the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Action Environment

These changes can form pharmacologically active metabolites , suggesting that metabolic factors could influence the compound’s action.

安全和危害

The safety and hazards of similar compounds have been reported. For instance, “1-(2-Methoxyphenyl)piperazine” has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19-3/h4-7H,8-12,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABYBPODRULLMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)